N-(肉桂酰)-4-甲氧基苯胺

描述

"N-(Cinnamoyl)-4-methoxyaniline" is a chemical compound that has been explored in various studies for its structural and reactive properties.

Synthesis Analysis

- The synthesis of benzylideneaniline compounds, including N-(4-bromobenzylidene)-4-methoxyaniline, involves a condensation reaction process and slow evaporation solution growth technique to form single crystals (Subashini et al., 2021).

- Synthesis of similar compounds with 4-methoxyaniline has been achieved through Schiff bases reduction route (Ajibade & Andrew, 2021).

Molecular Structure Analysis

- The molecular structures of compounds related to 4-methoxyaniline have been analyzed using various spectroscopic techniques. For instance, the molecular structure of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline was determined in orthorhombic and monoclinic crystal systems, with detailed analysis of intermolecular hydrogen bonding (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

- The compound's ability to participate in various chemical reactions, including its use in creating zinc complexes with antimicrobial activities, has been documented (Obaleye et al., 2016).

- N-(Cinnamoyl)-4-methoxyaniline derivatives can undergo various chemical transformations, such as in the synthesis of liquid crystalline monomers containing cinnamoyl moieties (Jin, 2010).

Physical Properties Analysis

- The physical properties of related compounds have been studied, revealing details like crystal structure and melting points. For instance, benzylideneaniline compounds showed different orthorhombic crystal systems and specific placement of hydrogen atoms as determined through NMR spectral studies (Subashini et al., 2021).

科学研究应用

生物活性和醛糖还原酶抑制作用:N-苄基-4-甲氧基苯胺衍生物展示显著的生物活性,并显示出作为醛糖还原酶抑制剂的潜力,这可能有助于治疗糖尿病的并发症 (Bayrak et al., 2021)。

天然紫外线过滤剂用于防晒霜:4-甲氧基肉桂酰酸与甘油的酶促酯化反应被发现对生产天然紫外线过滤剂有效,可用于防晒霜和化妆品配方 (Patil et al., 2011)。

晶体结构分析:N-(3-羟基水杨醛基)-4-甲氧基苯胺的晶体结构显示出通过氢键连接的不同分子,表明同一晶体结构内存在各种互变异构体 (Pizzala et al., 2000)。

抗菌活性:4-甲氧基苯胺-5,10,15,20-四苯基卟啉锌(II)表现出对细菌和真菌的有希望的抗菌活性,可在药物化学中应用 (Obaleye et al., 2016)。

可可的涩味:与N-(肉桂酰)-4-甲氧基苯胺相关的N-苯基丙烯酰-L-氨基酸有助于非发酵可可豆和烤可可碎片的涩味 (Stark & Hofmann, 2005)。

DNA加合物形成和致癌性:研究表明,与4-甲氧基苯胺相关的环境污染物形成的DNA加合物可能在大鼠中具有致癌作用,并在尿道膀胱中持续存在 (Naiman et al., 2012)。

抗氧化和抗癌性能:与N-(肉桂酰)-4-甲氧基苯胺相关的新型N-苯酰磷脂酰乙醇胺衍生物展示出优秀的抗氧化和抗癌性能,具有在食品乳化中的潜在应用 (Balakrishna et al., 2020)。

未来方向

The development of high-performance materials using natural and biologically derived raw materials as starting materials is an effective means for building a sustainable society . Therefore, N-(Cinnamoyl)-4-methoxyaniline and other cinnamic acid derivatives could be further explored for their potential applications in various fields, including medicine and materials science .

属性

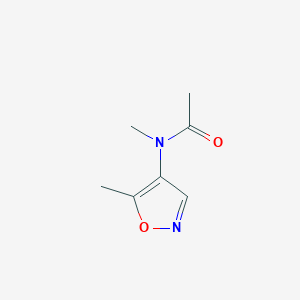

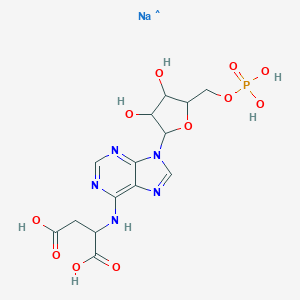

IUPAC Name |

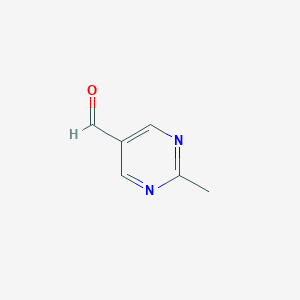

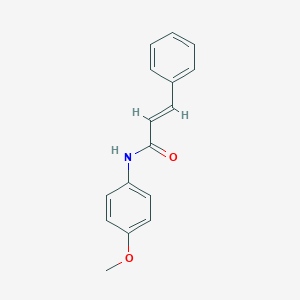

(E)-N-(4-methoxyphenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,17,18)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMJCDDYUBVWRB-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cinnamoyl)-4-methoxyaniline | |

CAS RN |

55044-94-5 | |

| Record name | p'-cinnamanisidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。